

An In-depth Technical Guide to the Downstream Signaling Pathways of SU11274

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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

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Abstract

SU11274 is a selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by **SU11274**, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

SU11274 exerts its biological effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and subsequent activation.[3] This blockade of c-Met phosphorylation prevents the recruitment and activation of downstream signaling adaptors and enzymes, leading to the attenuation of key pro-oncogenic pathways. The primary downstream cascades affected by **SU11274** are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. The role of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in response to **SU11274** is context-dependent and requires further elucidation.

Data Presentation: Quantitative Effects of SU11274

The efficacy of **SU11274** has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell viability, signaling pathways, cell cycle progression, and induction of apoptosis.

Table 1: Inhibition of Cell Viability by SU11274

Cell Line	Cancer Type	IC50 (μM)	Citation
A549	Non-Small Cell Lung Cancer	0.01	[1]
Human MDCK	Kidney	0.152	[1]
Mouse BAF3 (TPR-Met)	Pro-B	0.53	[1]
H69	Small Cell Lung Cancer	3.4	[1] [2]
H345	Small Cell Lung Cancer	6.5	[1] [2]
Various NSCLC cells	Non-Small Cell Lung Cancer	0.8 - 4.4	[1] [2]

Table 2: Dose-Dependent Inhibition of Downstream Signaling by SU11274

Cell Line	Protein	SU11274 Concentration (μM)	% Inhibition (relative to control)	Citation
HT168-M1	p-c-Met	5	>90%	[6]
ES2	p-c-Met	5	Complete Inhibition	[7]
ES2	p-AKT	5	Significant Decrease	[7]
ES2	p-ERK	5	Significant Decrease	[7]
DLD1	p-Met	2.5	Almost Complete Inhibition	[8]

Table 3: Effect of SU11274 on Cell Cycle Distribution

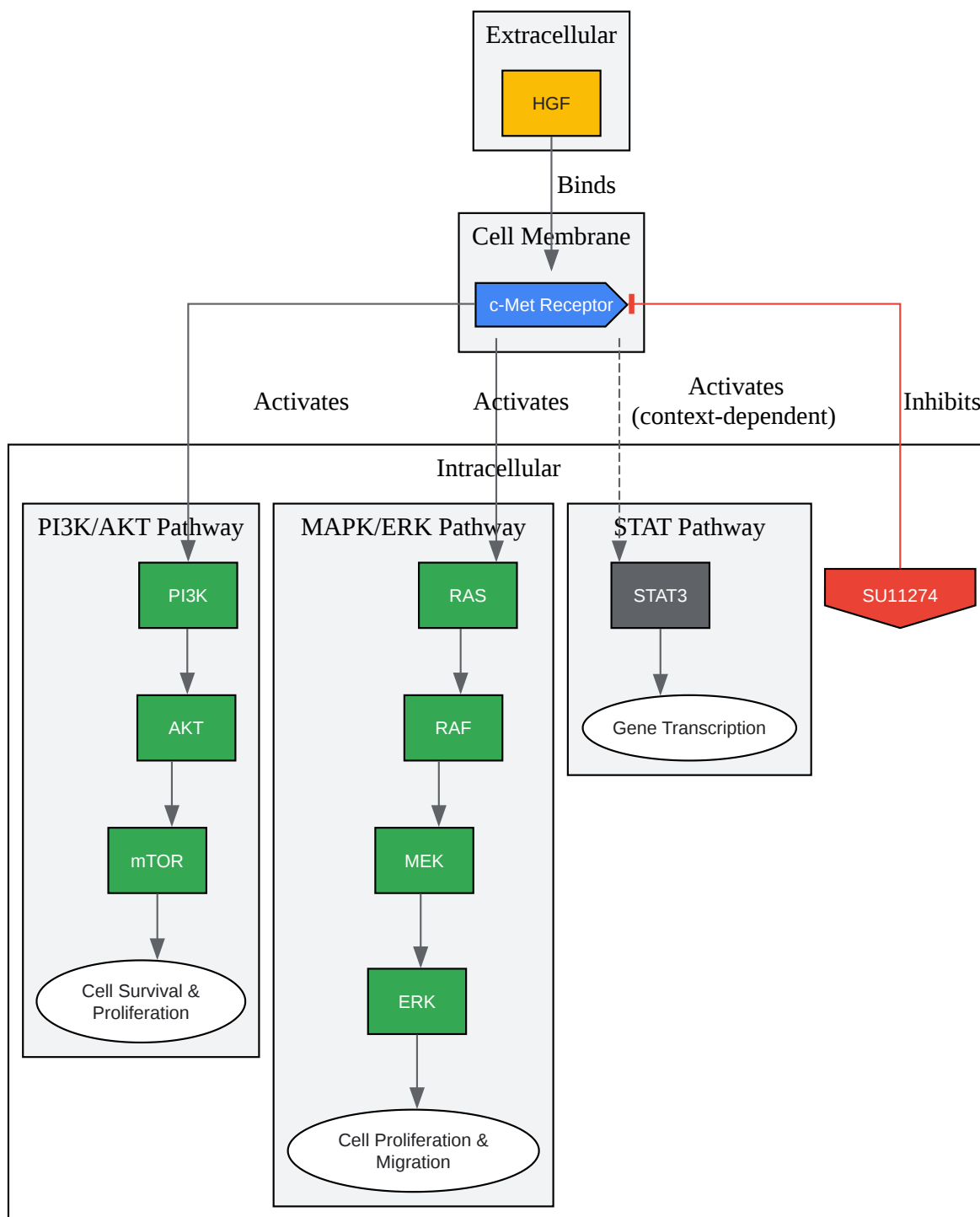
Cell Line	SU11274 Concentration (μM)	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase	Citation
H69/H345 (representative)	0	42.4	Not specified	Not specified	[1][2]
H69/H345 (representative)	5	70.6	Not specified	Not specified	[1][2]

Table 4: Induction of Apoptosis by SU11274

Cell Line	SU11274 Concentration (μM)	% Apoptotic Cells (Annexin V or TUNEL)	Citation
H69/H345 (representative)	1	24% (caspase- dependent)	[1][2]
A549	Not specified	Significant increase	[9]
HT168-M1	Dose-dependent increase	Dose-dependent increase	[6]

Mandatory Visualizations

Signaling Pathway Diagrams



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Caption: **SU11274** inhibits c-Met, blocking PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow Diagram

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